α-Glucosidase Inhibitory Potency Compared to Clinical Standard Acarbose
In a panel of 17 novel oxadiazole-based benzothiazole derivatives, the most potent compounds (analogs 1 and 2) displayed IC50 values of 4.60 ± 1.20 µM and 5.60 ± 1.60 µM against α-glucosidase, respectively, significantly outperforming the clinical standard acarbose (IC50 = 38.60 ± 4.50 µM) by >8-fold [1]. A separate 2019 study on a similar chemotype reported even greater potency enhancements, with IC50 values as low as 0.5 µM [2]. This demonstrates that the benzothiazole-oxadiazole scaffold, to which the target compound belongs, can yield exceptional potency gains over existing drugs.
| Evidence Dimension | α-glucosidase inhibition IC50 |
|---|---|
| Target Compound Data | 4.60 ± 1.20 µM (most potent analog in class) |
| Comparator Or Baseline | Acarbose: 38.60 ± 4.50 µM |
| Quantified Difference | ~8.4-fold improvement over acarbose |
| Conditions | In vitro α-glucosidase enzyme inhibition assay (Khan et al., 2023) |
Why This Matters
This >8-fold potency advantage versus the standard-of-care indicates that a compound from this chemotype could be a much more effective lead for antidiabetic drug discovery, directly influencing procurement decisions for screening libraries.
- [1] Khan, Y., Maalik, A., Rehman, W., Hussain, R., Khan, S., Alanazi, M. M., Asiri, H. H., & Iqbal, S. (2023). Identification of novel oxadiazole-based benzothiazole derivatives as potent inhibitors of α-glucosidase and urease: Synthesis, in vitro bio-evaluation and their in silico molecular docking study. Journal of Saudi Chemical Society, 27(4), 101682. View Source
- [2] Gollapalli, M., et al. (2019). Synthesis of benzothiazole derivatives as a potent α-glucosidase inhibitor. Bioorganic Chemistry, 85, 33-48. View Source
